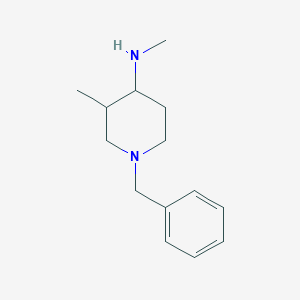

1-Benzyl-N,3-dimethylpiperidin-4-amine

Description

BenchChem offers high-quality 1-Benzyl-N,3-dimethylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-N,3-dimethylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-N,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-10-16(9-8-14(12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQIWSDHRQUUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-N,3-dimethylpiperidin-4-amine structure and chemical properties.

Title: Technical Whitepaper: 1-Benzyl-N,3-dimethylpiperidin-4-amine in Medicinal Chemistry

Executive Summary

1-Benzyl-N,3-dimethylpiperidin-4-amine is a highly versatile, privileged building block extensively utilized in modern drug discovery[1]. Featuring a substituted piperidine core, this diamine scaffold provides an optimal balance of sp³-hybridized carbon character, tunable basicity, and favorable physicochemical properties. The presence of the N-benzyl group serves as a robust protecting group during early-stage synthesis, while the N,3-dimethyl substitution pattern introduces critical steric constraints that can significantly enhance ligand-target binding affinity by reducing entropic penalties upon receptor engagement.

Physicochemical Profiling

Accurate characterization of building blocks is essential for predicting downstream pharmacokinetic properties and planning synthetic routes. Table 1 summarizes the core quantitative data for this scaffold[2].

Table 1: Physicochemical and Structural Data

| Parameter | Specification |

|---|---|

| Chemical Name | 1-Benzyl-N,3-dimethylpiperidin-4-amine |

| CAS Registry Number | 1251242-34-8 |

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| Core Scaffold | Piperidine (N-heterocycle) |

| Hydrogen Bond Donors | 1 (N4 secondary amine) |

| Hydrogen Bond Acceptors | 2 (N1 tertiary, N4 secondary) |

Structural and Mechanistic Insights

As a Senior Application Scientist, it is crucial to recognize how the structural nuances of 1-Benzyl-N,3-dimethylpiperidin-4-amine dictate its chemical reactivity and biological utility:

-

Differential Basicity: The molecule possesses two distinct basic centers. The N1 piperidine nitrogen is a tertiary amine, sterically shielded and protected by the benzyl group. The N4 nitrogen is a secondary amine (methylamine), which is more nucleophilic and readily available for selective derivatization (e.g., acylation, alkylation, or Buchwald-Hartwig amination).

-

Stereochemical Implications: The methyl group at the C3 position introduces a stereocenter adjacent to the C4 amine. This creates cis and trans diastereomers. The relative stereochemistry dictates whether the N4-methylamine group occupies an axial or equatorial position on the chair conformation of the piperidine ring. This spatial orientation is a critical determinant in structure-activity relationship (SAR) optimization, as it governs how the final ligand projects into the binding pocket of target proteins (e.g., GPCRs or kinases).

Standardized Synthetic Methodology: Reductive Amination

The most efficient and scalable route to synthesize 1-Benzyl-N,3-dimethylpiperidin-4-amine is via the reductive amination of 1-benzyl-3-methylpiperidin-4-one with methylamine ()[3].

Fig 1. Reductive amination workflow for synthesizing the target piperidine scaffold.

Protocol: Self-Validating Reductive Amination

-

Step 1: Imine Formation. Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Add a solution of methylamine (2.0 eq, 2M in THF) and glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

-

Causality: Acetic acid is critical here; it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by methylamine to form the iminium ion intermediate.

-

-

Step 2: Selective Reduction. Cool the reaction to 0°C and add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise.

-

Causality: NaBH(OAc)₃ is chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the iminium ion without reducing the starting ketone to an alcohol, preventing the formation of unwanted side products. Portion-wise addition controls the exothermic nature of the reaction.

-

-

Step 3: Self-Validating Workup (Acid-Base Extraction). Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. To ensure high purity without the need for silica gel chromatography, perform an acid-base extraction. Extract the combined organic layers with 1M HCl.

-

Causality: The target diamine becomes protonated and migrates into the aqueous layer as a water-soluble salt, while neutral impurities (e.g., unreacted ketone or non-basic byproducts) remain trapped in the organic layer. This chemically filters the product.

-

-

Step 4: Isolation. Basify the aqueous layer to pH 10-11 using 2M NaOH, and re-extract with fresh DCM. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-Benzyl-N,3-dimethylpiperidin-4-amine.

Downstream Derivatization & Library Generation

Once synthesized, this scaffold acts as a central hub for generating diverse chemical libraries.

Fig 2. Downstream derivatization pathways for drug discovery applications.

-

N4-Functionalization: The secondary methylamine can be reacted with acyl chlorides, sulfonyl chlorides, or aryl halides to build the primary pharmacophore.

-

N1-Debenzylation: Following N4 functionalization, the benzyl protecting group can be cleanly removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere ()[4]. This exposes the secondary piperidine nitrogen, allowing for further structural elaboration, such as coupling with heteroaryl chlorides to target specific kinase hinge regions.

References

- Google Patents.

Sources

- 1. 420136-94-3|N-Benzylpiperidin-4-amine|BLD Pharm [bldpharm.com]

- 2. (c24h22n2)n | Sigma-Aldrich [sigmaaldrich.com]

- 3. AU2019211485A1 - GCN2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. CN100549004C - Spirocyclic heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]

The Biological Versatility of 1-Benzyl-4-aminopiperidine Derivatives: A Technical Guide

Abstract

The 1-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 1-benzyl-4-aminopiperidine, with a particular focus on the structural features of 1-Benzyl-N,3-dimethylpiperidin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this chemical class. While specific data on 1-Benzyl-N,3-dimethylpiperidin-4-amine derivatives is emerging, this guide synthesizes the current understanding of closely related analogues to inform future research and development endeavors.

Introduction: The Privileged 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine motif is a privileged structure in drug discovery, conferring advantageous physicochemical properties to molecules that target the central nervous system (CNS) and other biological systems. The lipophilic benzyl group, coupled with the versatile piperidine ring, provides a foundation for a wide array of chemical modifications. These modifications can fine-tune the pharmacological profile of the resulting compounds, influencing their affinity and selectivity for various receptors, enzymes, and transporters. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects.

This guide will delve into the known biological activities of this class, with a focus on derivatives of 1-benzyl-4-aminopiperidine. The inclusion of a methyl group at the 3-position of the piperidine ring, as seen in the core structure of 1-Benzyl-N,3-dimethylpiperidin-4-amine, introduces a chiral center and conformational constraints that can significantly impact receptor binding and biological activity.

Synthetic Strategies and Methodologies

The synthesis of 1-benzyl-4-aminopiperidine derivatives is a well-established area of organic chemistry. A common and efficient pathway to N-substituted 4-aminopiperidines often commences from a readily available precursor like 1-benzyl-4-piperidone. This versatile intermediate allows for the introduction of various substituents at the 4-position and subsequent modifications.

General Synthetic Workflow for 1-Benzyl-4-aminopiperidine Derivatives

A representative synthetic scheme for producing derivatives of 1-benzyl-4-aminopiperidine is outlined below. This multi-step process enables diversification at both the piperidine nitrogen and the exocyclic amine.

Caption: A generalized synthetic workflow for the preparation of 1-benzyl-4-aminopiperidine analogs.

Detailed Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Step 1: Quaternization of 3-Methylamino-4-methylpyridine

-

Reactants: 3-Methylamino-4-methylpyridine, Benzyl bromide.

-

Procedure: The starting pyridine derivative is reacted with benzyl bromide in a suitable solvent to yield 1-benzyl-3-methylamino-4-methyl-pyridinium bromide.

Step 2: Reduction of the Pyridinium Salt

-

Reactants: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide, Sodium borohydride.

-

Solvent: Ethanol.

-

Procedure: The pyridinium salt is dissolved in ethanol, and sodium borohydride is added portion-wise at a controlled temperature (below 30°C). The reaction is stirred for an extended period (e.g., 16 hours) to ensure complete reduction of the pyridine ring to a piperidine ring.[1]

Step 3: Work-up and Isolation

-

Procedure: The reaction mixture is quenched, and the product is extracted with an organic solvent like dichloromethane. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then treated with an ethanolic solution of hydrochloric acid to precipitate the dihydrochloride salt, which can be isolated by filtration.[1]

This synthetic route highlights the feasibility of producing various stereoisomers of substituted 1-benzyl-4-aminopiperidines. The choice of starting materials and chiral catalysts can be adapted to target specific stereochemistries, which is crucial for optimizing biological activity.

Key Biological Activities and Therapeutic Potential

Derivatives of the 1-benzyl-4-aminopiperidine scaffold have demonstrated a remarkable range of biological activities, primarily targeting the central nervous system. The following sections detail the most significant of these activities, supported by data from closely related analogues.

Opioid and Sigma Receptor Modulation

The piperidine core is a well-established pharmacophore for opioid receptor ligands.[2] Modifications to the 1-benzylpiperidine structure can yield compounds with significant affinity for both opioid and sigma receptors, which are implicated in pain perception and various neurological functions.

-

Opioid Receptor Activity: The substitution pattern on the piperidine ring and the nature of the N-benzyl group are critical for determining whether a compound acts as an agonist or antagonist at opioid receptors. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists.[2] The analgesic potential of this class of compounds is significant, with some derivatives showing potency far exceeding that of morphine.[3]

-

Sigma Receptor Modulation: Many 1-benzylpiperidine derivatives exhibit high affinity for sigma receptors (σ1 and σ2). These receptors are therapeutic targets for neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[4] The affinity for sigma receptors is highly dependent on the substituents on the phenylacetamide aromatic ring in related N-(1-benzylpiperidin-4-yl)phenylacetamides.[4]

Table 1: Sigma Receptor Binding Affinities of Representative N-(1-Benzylpiperidin-4-yl)phenylacetamide Derivatives [4]

| Compound | Substitution on Phenylacetamide Ring | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity |

| 1 | Unsubstituted | 3.90 | 240 | 62 |

| 5 | 3-Chloro | 2.15 | 14.6 | 6.8 |

| 9 | 3-Bromo | 0.87 | 25.1 | 28.9 |

| 11 | 2-Fluoro | 3.56 | 667 | 187 |

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic approach for managing the symptoms of Alzheimer's disease. The 1-benzylpiperidine scaffold is a core component of several potent AChE inhibitors.

A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have been synthesized and evaluated as cholinesterase inhibitors.[5] Several of these compounds displayed submicromolar IC50 values against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]

Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine-linked 1,3-Dimethylbenzimidazolinones [5]

| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) |

| 15b | 0.39 ± 0.11 | - |

| 15j | - | 0.16 ± 0.04 |

Kinetic studies of these compounds revealed a competitive mode of inhibition. Furthermore, selected compounds demonstrated neuroprotective effects against oxidative stress in cellular models, suggesting a multi-target potential for the treatment of Alzheimer's disease.[5]

Anti-inflammatory and Analgesic Properties

Inflammation and pain are often intertwined pathological processes. Derivatives of 1-benzylpiperidine have shown promise as both anti-inflammatory and analgesic agents.

-

Anti-inflammatory Activity: The anti-inflammatory potential of some piperidine derivatives has been demonstrated in various in vitro and in vivo models. For example, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride significantly reduced carrageenan-induced paw edema in rats, an effect comparable to the standard anti-inflammatory drug indomethacin.[6]

-

Analgesic Activity: The analgesic properties of this class of compounds are often linked to their interaction with opioid receptors. However, other mechanisms may also contribute. A series of 3-methyl-1,4-disubstituted-piperidine derivatives have been synthesized and shown to possess potent analgesic activity, with some compounds being thousands of times more potent than morphine.[3] The stereochemistry at the 3- and 4-positions of the piperidine ring was found to be a critical determinant of analgesic potency.[3]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Some N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies have shown that certain derivatives exhibit potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli.[7]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of 1-benzyl-4-aminopiperidine derivatives is intricately linked to their three-dimensional structure and the nature of their substituents.

Caption: Key structural features of the 1-Benzyl-N,3-dimethylpiperidin-4-amine scaffold that influence its biological activity.

-

N-Benzyl Group: The substituent pattern on the benzyl ring can significantly modulate activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution on the aromatic ring generally increased affinity for σ2 receptors.[4]

-

Piperidine Ring Substitutions: The presence and stereochemistry of substituents on the piperidine ring are of paramount importance. The methyl group at the 3-position, as in the core topic of this guide, introduces a chiral center. In related 3-methyl-4-(N-phenyl amido)piperidines, the cis and trans diastereomers exhibited vastly different analgesic potencies, highlighting the critical role of stereochemistry.[3]

-

4-Amino Group: The amino group at the 4-position serves as a key point for further derivatization. Acylation or alkylation of this nitrogen can lead to compounds with diverse pharmacological profiles, including potent opioid receptor ligands and cholinesterase inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1-benzyl-4-aminopiperidine derivatives, a range of in vitro and in vivo assays are employed.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity.

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.

In Vivo Analgesic Activity (Mouse Hot-Plate Test)

This is a common method for evaluating the central analgesic activity of compounds.

-

Animal Acclimatization: Mice are acclimatized to the laboratory environment.

-

Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken to elicit a response (e.g., licking a paw or jumping) is recorded as the baseline latency.

-

Compound Administration: The test compound is administered to the animals, typically via intravenous or intraperitoneal injection.

-

Post-treatment Latency: At specific time intervals after drug administration, the latency of the response to the thermal stimulus is measured again.

-

Data Analysis: An increase in the post-treatment latency compared to the baseline indicates an analgesic effect. The percentage of maximal possible effect (%MPE) is often calculated.

Conclusion and Future Directions

The 1-benzyl-4-aminopiperidine scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The existing body of research on related analogues strongly suggests that derivatives of 1-Benzyl-N,3-dimethylpiperidin-4-amine are likely to possess a rich and diverse pharmacology, with potential applications in the treatment of pain, neurodegenerative disorders, and inflammatory conditions.

However, a significant knowledge gap remains concerning the specific biological activities and mechanisms of action of 1-Benzyl-N,3-dimethylpiperidin-4-amine and its derivatives. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of a focused library of derivatives with variations at the N-benzyl, N-methyl, and 3-methyl positions to establish clear structure-activity relationships.

-

In-depth Pharmacological Characterization: Comprehensive in vitro and in vivo studies to elucidate the specific receptor and enzyme targets and to determine the efficacy and safety profiles of these compounds.

-

Stereoselective Synthesis and Evaluation: The separate synthesis and biological evaluation of the different stereoisomers to understand the impact of stereochemistry on activity.

By addressing these research questions, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of new and improved treatments for a range of human diseases.

References

- García-Gálvez, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.

-

PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

- Calderon, S. N., et al. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]. The Journal of pharmacology and experimental therapeutics.

- Wang, L., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry.

- Ablordeppey, S. Y., et al. (2000). Synthesis and Quantitative Structure-Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

- Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry.

- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

- Yesilada, E., et al. (2003). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Arzneimittel-Forschung.

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved March 7, 2026, from [Link]

- Le, T. V., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.

- Iorio, M. A., et al. (1979). 4-Anilidopiperidine Analgesics. 2. A Study of the Conformational Aspects of the Analgesic Activity of the 4-anilidopiperidines Utilizing Isomeric N-substituted 3-(propananilido)nortropane Analogues. Journal of medicinal chemistry.

- Biomedical and Pharmacology Journal. (2025).

- International Journal of ChemTech Research. (2015).

-

Scilit. (n.d.). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Retrieved March 7, 2026, from [Link]

- MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

- Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & medicinal chemistry letters.

- MDPI. (2025).

- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences.

- UNIPI. (2023).

- JuSER. (2021).

- Campiani, G., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of medicinal chemistry.

- Universidad de Zaragoza. (2023). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays.

- MDPI. (2023). Production, Characterization, and In Vitro and In Vivo Studies of Nanoemulsions Containing St.

- MDPI. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- Zhang, X., et al. (1999). Probes for Narcotic Receptor Mediated Phenomena. 26.1-3 Synthesis and Biological Evaluation of Diarylmethylpiperazines and. Journal of medicinal chemistry.

- Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry.

- Adichunchanagiri University. (n.d.).

Sources

- 1. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 3D Paradigm in Medicinal Chemistry: Discovery, Functionalization, and Significance of Substituted Piperidines

The Fsp3 Imperative: Why Piperidines Dominate Drug Discovery

For decades, medicinal chemistry relied heavily on flat, two-dimensional aromatic rings (such as pyridines) due to the ease of functionalization via traditional cross-coupling and electrophilic aromatic substitution. However, modern drug discovery has undergone a paradigm shift toward three-dimensional, saturated heterocycles. This transition is driven by the Fsp3 concept—the fraction of sp3 -hybridized carbons in a molecule. Increasing the Fsp3 character correlates strongly with improved clinical success rates, as 3D molecules exhibit enhanced aqueous solubility, reduced off-target π−π stacking (which minimizes toxicity), and highly specific spatial vectors for complex protein-ligand interactions.

Today, the piperidine ring is the most frequently utilized nitrogen heterocycle in the pharmaceutical industry. An analysis of US-FDA-approved drugs reveals that piperidine is present in over 72 approved therapeutics, making it the top nitrogen-based heterocyclic ring system in modern medicine 1.

Structure-Activity Relationship (SAR) and Fragment Space

The spatial geometry of substituted piperidines allows for precise tuning of a drug's pharmacophore. In Fragment-Based Drug Discovery (FBDD), libraries of 20 regio- and diastereoisomers of methyl-substituted pipecolinates have been systematically synthesized to explore 3D chemical space, providing a wider array of exit vectors for fragment growing compared to planar analogs 2. Furthermore, in the optimization of direct renin inhibitors, cis-configured 3,5-disubstituted piperidines were proven to act as highly effective transition-state surrogates. The precise 3D orientation of the substituents at the 3- and 5-positions allows simultaneous engagement with both the prime and nonprime binding pockets of the renin enzyme—an interaction profile impossible to achieve with a planar aromatic equivalent 3.

Table 1: Pharmacokinetic and Structural Profiling of FDA-Approved Piperidine Therapeutics

| Drug Name | Therapeutic Area | Piperidine Substitution | Pharmacological Role of the Piperidine Core |

| Paroxetine | Psychiatry (SSRI) | 3,4-disubstituted | Dictates the precise 3D vector for serotonin transporter (SERT) binding. |

| Donepezil | Neurology (Alzheimer's) | N-benzyl substituted | Acts as a basic pharmacophore, engaging in cation- π interactions. |

| Apixaban | Cardiology (Anticoagulant) | Fused piperidinone | Modulates aqueous solubility and positions aromatic groups for Factor Xa. |

| Ropivacaine | Anesthesiology | N-propyl, 2-carboxamide | Controls lipophilicity and pKa, ensuring optimal nerve block duration. |

Advanced Synthetic Methodologies: Overcoming 3D Functionalization Barriers

While the pharmacological benefits of piperidines are clear, their synthesis presents a formidable challenge. Unactivated sp3 C-H bonds in saturated rings lack the electronic handles that make flat aromatics easy to functionalize. Recent breakthroughs have introduced highly innovative, self-validating methodologies to bypass these bottlenecks.

Synergistic Biocatalysis and Radical Cross-Coupling

Traditional transition-metal catalyzed cross-coupling relies heavily on pre-functionalized halides. Synthesizing halogenated 3D piperidines with precise stereocontrol is synthetically exhausting, often requiring 7 to 17 steps. A recent breakthrough combines engineered enzymes with nickel electrocatalysis to achieve direct functionalization 4.

-

The Causality: Enzymes (such as engineered cytochrome P450s) solve the regioselectivity issue, performing targeted C-H hydroxylation on unactivated piperidines. Subsequent Ni-electrocatalysis couples these hydroxylated intermediates with radical precursors. This entirely bypasses the need for precious metals like Palladium and eliminates tedious protection/deprotection sequences, reducing the synthetic pathway to just 2-5 steps.

Low-Potential Electrochemical α -Cyanation

Secondary piperidines are ideal building blocks, but functionalizing the α -position typically requires harsh oxidants that destroy sensitive functional groups. Electrochemical α -cyanation utilizing an ABNO (9-azabicyclononane N-oxyl) mediator offers a mild, scalable alternative 5.

-

The Causality: While TEMPO is a ubiquitous mediator, it struggles to oxidize sterically hindered secondary amines due to its bulky tetramethyl groups. ABNO possesses a less sterically encumbered bicyclic structure, allowing it to rapidly access and dehydrogenate the secondary piperidine to the requisite imine intermediate at a significantly lower oxidation potential.

Visualizing the Mechanistic Workflows

Fig 1: Pharmacological pathway illustrating the transition from 2D pyridines to 3D piperidines.

Fig 2: Electrochemical ABNO-mediated alpha-cyanation workflow for secondary piperidines.

Self-Validating Experimental Protocol: Electrochemical α -Cyanation

To ensure high reproducibility and trustworthiness, the following protocol for the α -cyanation of secondary piperidines is designed as a self-validating system with integrated In-Process Controls (IPCs).

Step 1: Electrochemical Cell Assembly

-

Action: Assemble an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode.

-

Causality: An undivided cell is selected to minimize ohmic drop (resistance) across the electrolyte, ensuring uniform potential distribution. Graphite felt provides a high surface area for the anodic oxidation of the ABNO mediator, while the platinum cathode facilitates the counter-reduction (hydrogen evolution from trace protons), maintaining overall redox neutrality without requiring a complex, high-resistance membrane setup.

Step 2: Electrolyte and Mediator Preparation

-

Action: Dissolve the secondary piperidine (1.0 equiv, 0.3 mmol), ABNO (1 mol%), and tetrabutylammonium cyanide ( Bu4NCN , 2.0 equiv) in a solvent mixture of MeCN/MeOH (9:1, 5 mL).

-

Causality: Bu4NCN acts synergistically as both the supporting electrolyte (providing ionic conductivity) and the nucleophilic cyanide source. The 9:1 MeCN/MeOH solvent system is critical: MeCN stabilizes the radical intermediates, while the protic nature of MeOH assists in proton shuttling during the dehydrogenation of the amine to the imine.

Step 3: Constant Current Electrolysis & IPC Monitoring

-

Action: Apply a constant current of 10 mA until exactly 2.0 F/mol of charge has passed.

-

Causality: Galvanostatic (constant current) conditions are easier to scale than potentiostatic methods. Passing exactly 2 Faraday per mole of substrate precisely matches the theoretical two-electron requirement to oxidize the amine to an imine, preventing over-oxidation to lactams.

-

IPC 1 (Reaction Monitoring): Monitor the cell potential. A sudden spike in potential indicates the depletion of the secondary amine substrate and the ABNO catalytic cycle stalling, serving as an intrinsic, self-validating endpoint indicator.

Step 4: Workup and Validation

-

Action: Quench the reaction with saturated aqueous NaHCO3 , extract with EtOAc, dry over Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography.

-

IPC 2 (Product Validation): Post-workup 1H NMR must reveal a characteristic downfield shift of the α -proton (typically between 3.8–4.5 ppm) adjacent to the newly installed nitrile group, confirming regioselectivity.

Conclusion

The transition from planar aromatics to 3D piperidine scaffolds represents one of the most impactful evolutions in modern medicinal chemistry. By increasing Fsp3 character, researchers can drastically improve the pharmacokinetic profiles and target specificity of novel therapeutics. While the functionalization of these saturated rings historically presented a synthetic bottleneck, modern methodologies—ranging from biocatalytic C-H oxidation to low-potential electrochemistry—have democratized access to complex, highly substituted piperidines. Mastery of these techniques is essential for any drug development professional aiming to engineer the next generation of highly efficacious pharmaceuticals.

References

- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Der Pharma Chemica

- Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis ChemRxiv

- Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification PMC (N

- Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors ACS Medicinal Chemistry Letters

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates RSC Publishing - The Royal Society of Chemistry

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC nomenclature for complex piperidine derivatives like C14H22N2.

An in-depth technical analysis of complex piperidine derivatives requires a rigorous understanding of both structural nomenclature and the synthetic methodologies used to generate them. For drug development professionals and process chemists, the chemical formula C₁₄H₂₂N₂ represents a highly versatile pharmacophoric space.

This whitepaper deconstructs the systematic nomenclature of C₁₄H₂₂N₂ piperidine isomers, explores the mechanistic causality behind their synthesis, and provides a self-validating experimental protocol for their generation.

The Nomenclature Hierarchy of Piperidines

The accurate documentation of novel chemical entities in Electronic Lab Notebooks (ELNs) relies on strict adherence to the [1]. While "piperidine" is a retained trivial name for the saturated six-membered nitrogen heterocycle (systematically known as azinane), complex derivatives require a hierarchical evaluation of functional groups to determine the Preferred IUPAC Name (PIN).

Core Rules for Piperidine Derivatives:

-

Heteroatom Priority: Numbering always begins at the ring nitrogen (Position 1) to minimize the locants of subsequent substituents.

-

Principal Functional Group: The suffix of the molecule is dictated by the highest-priority functional group. If an amine is present on the ring, the suffix becomes "-amine" (e.g., piperidin-3-amine), and the ring itself becomes a substituent scaffold.

-

Alphabetization: Substituents are listed alphabetically (e.g., "benzyl" precedes "dimethyl"), ignoring multiplicative prefixes like di- or tri-.

Hierarchical logic for IUPAC nomenclature of piperidine derivatives.

Deconstructing C₁₄H₂₂N₂: A Case Study in Structural Isomerism

To illustrate the critical nature of nomenclature, we examine two distinct structural isomers of C₁₄H₂₂N₂. Despite sharing the same molecular weight and core ring, their pharmacological utility and chemical names differ vastly based on substituent placement.

Table 1: Structural and Nomenclature Comparison of C₁₄H₂₂N₂ Isomers

| Feature | Isomer A | Isomer B |

| Preferred IUPAC Name | [2] | [3] |

| PubChem CID | 9943889 | 1867002 |

| Molecular Weight | 218.34 g/mol | 218.34 g/mol |

| Principal Group | Secondary amine at C3 | Primary amine on ethyl chain |

| Parent Structure | Piperidin-3-amine | Ethanamine |

| Pharmacological Role | Conformationally restricted scaffold | Flexible linker for GPCR ligands |

Note: In Isomer B, the ethyl chain containing the primary amine takes priority as the parent structure ("ethanamine"), reducing the entire piperidine ring to a "piperidin-4-yl" substituent.

Mechanistic Causality in Synthesis: The Reductive Amination Paradigm

The synthesis of complex piperidines like 1-benzyl-N,4-dimethylpiperidin-3-amine is typically achieved via reductive amination rather than direct alkylation.

The Causality of Reagent Selection: Direct alkylation of amines with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation and the formation of quaternary ammonium salts. Reductive amination circumvents this by forming a transient imine/iminium intermediate, which is subsequently reduced.

According to the seminal methodology by [4], Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reducing agent for this transformation.

-

Why not NaBH₄? Sodium borohydride is too reactive; it will prematurely reduce the starting ketone to an alcohol before the iminium ion can fully form.

-

Why STAB? The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride. This makes STAB stable in mildly acidic conditions and highly selective for the protonated iminium ion over the unreacted ketone carbonyl.

Synthetic workflow for C14H22N2 via reductive amination.

Experimental Protocol: Self-Validating Synthesis of C₁₄H₂₂N₂

The following protocol details the synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine. This methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to confirm mechanistic success at each stage.

Step 1: Iminium Formation (Condensation)

-

Procedure: Dissolve 1.0 equivalent of 1-benzyl-4-methylpiperidin-3-one in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of methylamine (solution in THF) and 1.0 equivalent of glacial acetic acid.

-

Causality: Anhydrous DCE is used because the condensation reaction generates water. The presence of water drives the equilibrium backward; therefore, molecular sieves (4Å) may be added to sequester moisture. Acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

Step 2: Selective Reduction

-

Procedure: Stir the mixture at room temperature for 30 minutes to allow iminium formation. Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Stir for 12 hours under a nitrogen atmosphere.

-

In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (DCM:MeOH 9:1).

-

Validation Metric: The starting ketone will be UV-active but will not stain with Ninhydrin. The successful formation of the product (a secondary amine) is validated by a positive (purple/pink) Ninhydrin stain, confirming the integration of the methylamine group.

-

Step 3: Quench and Workup

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Causality: A basic quench is mandatory. Piperidine derivatives are basic amines; in acidic conditions, they form water-soluble ammonium salts and will be lost in the aqueous layer during extraction.

Step 4: Spectroscopic Validation (NMR Logic)

To definitively prove the synthesis of the C₁₄H₂₂N₂ architecture, ¹H and ¹³C NMR must demonstrate specific causal shifts:

-

¹³C NMR: The complete disappearance of the ketone carbonyl peak (~210 ppm) validates that no starting material remains and that the ketone was not merely reduced to an alcohol (which would shift to ~70 ppm).

-

¹H NMR: The appearance of a sharp, integrated singlet at ~2.4 ppm (3H) confirms the successful addition of the N-methyl group. The retention of a singlet at ~3.5 ppm (2H) confirms that the N-benzyl protecting group survived the reductive conditions intact.

References

-

Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book). Royal Society of Chemistry. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9943889, 1-benzyl-N,4-dimethylpiperidin-3-amine. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1867002, 2-(1-benzylpiperidin-4-yl)ethanamine. URL:[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Advanced Synthetic Strategies for 4-Aminopiperidine Scaffolds: A Comprehensive Technical Guide

Executive Summary

The 4-aminopiperidine motif is a ubiquitous and highly privileged scaffold in modern medicinal chemistry. Its unique conformational flexibility and basicity make it a cornerstone in the development of diverse therapeutics, ranging from CCR5 antagonists and antifungal agents to Hepatitis C virus (HCV) assembly inhibitors[1][2][3]. This technical whitepaper provides an in-depth analysis of the core synthetic methodologies used to construct 4-aminopiperidine derivatives. By examining the mechanistic causality behind route selection, stereochemical control, and reaction optimization, this guide equips drug development professionals with self-validating protocols to streamline their synthetic workflows.

Mechanistic Causality in Route Selection

The selection of a synthetic route for 4-aminopiperidines is dictated by the desired substitution pattern at the C4 position and the required physicochemical properties (e.g., pKa modulation) of the final active pharmaceutical ingredient (API).

Reductive Amination of 4-Piperidones

For mono-substituted 4-aminopiperidines (where C4 retains a proton), the reductive amination of protected 4-piperidones (e.g., 1-Boc-4-piperidone) is the industry standard[4]. The critical choice in this pathway is the reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) is vastly preferred over sodium borohydride ( NaBH4 ) or sodium cyanoborohydride ( NaBH3CN ). The electron-withdrawing acetoxy groups in STAB significantly attenuate the nucleophilicity of the boron-hydride bond. This ensures chemoselectivity: STAB will not prematurely reduce the parent ketone to a piperidinol byproduct, but will rapidly reduce the highly electrophilic iminium ion intermediate once it forms[2][5].

Curtius Rearrangement for 4,4-Disubstitution

When synthesizing complex targets like HIV-1 entry inhibitors (e.g., Sch-350634) or fentanyl analogs, a quaternary carbon at the C4 position is often required[3][6]. Reductive amination of 4-alkyl-4-piperidones is thermodynamically unfavorable due to severe steric hindrance. To bypass this, chemists employ the Curtius rearrangement starting from ethyl isonipecotate derivatives. By pre-installing the alkyl group via enolate alkylation, the resulting carboxylic acid is converted into an acyl azide, which undergoes thermal rearrangement to an isocyanate. Trapping this isocyanate with an alcohol yields a carbamate (e.g., a Boc-protected amine) with complete retention of stereochemistry at the sterically encumbered C4 center[3][4].

Catalytic Hydrogenation & Stereoselective Fluorination

Modulating the pKa of the piperidine nitrogen is a critical strategy to prevent P-glycoprotein (P-gp) efflux and improve oral bioavailability. Introducing a fluorine atom at the C3 position via the asymmetric hydrogenation of a fluoroenamide (derived from 4-aminopyridine) forces the fluorine into an axial orientation. This stereoelectronic preference is driven by a favorable C-F⋯H-N+ dipole interaction, which precisely tunes the basicity of the 4-aminopiperidine core without altering its primary binding vectors[7][8].

Fig 1. Decision matrix for selecting the optimal 4-aminopiperidine synthetic route.

Quantitative Comparison of Synthetic Routes

To optimize process chemistry and scale-up operations, the following table summarizes the quantitative metrics and strategic advantages of each primary synthetic pathway[3][4][8].

| Synthetic Route | Primary Precursor | Typical Yield Range | C4 Substitution Compatibility | Key Strategic Advantage |

| Reductive Amination | 1-Boc-4-Piperidone | 75–95% | Mono-substituted (C4-H) | High atom economy; highly scalable one-pot procedure. |

| Curtius Rearrangement | Ethyl Isonipecotate | 60–85% | Di-substituted (Quaternary C4) | Bypasses steric hindrance; perfect stereoretention at C4. |

| Catalytic Hydrogenation | 4-Aminopyridine | 50–90% | Mono/Di-substituted | Enables stereoselective fluorination and pKa tuning. |

| Ugi 4-Component | 4-Piperidone | 65–80% | Di-substituted (Amino Acid) | Rapid generation of complex peptidomimetics. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") to ensure researchers can troubleshoot and adapt the procedures to novel substrates.

Protocol A: Chemoselective Reductive Amination using STAB

This procedure details the synthesis of mono-substituted 4-aminopiperidines from 1-Boc-4-piperidone[2][5].

Reagents:

-

1-Boc-4-piperidone (1.0 equiv, limiting reagent)

-

Primary or Secondary Amine (1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

-

Dry Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Iminium Formation: Dissolve 1.0 mmol of 1-Boc-4-piperidone and 1.5 mmol of the target amine in 20 mL of dry THF. Stir at room temperature for 30–60 minutes before adding the reducing agent.

-

Causality: This pre-stirring phase is critical. It allows the thermodynamically favorable condensation to occur, forming the hemiaminal and subsequent iminium ion. Adding the reducing agent too early risks direct reduction of the ketone to a useless piperidinol.

-

-

Hydride Transfer: Add 2.0 mmol of STAB portion-wise to the stirring solution.

-

Causality: The reduction of the iminium ion is exothermic. Portion-wise addition controls the reaction temperature, preventing the degradation of the Boc protecting group.

-

-

Reaction Monitoring: Stir the suspension at room temperature for 12 hours. Monitor the consumption of the iminium intermediate via LC-MS.

-

Neutralization & Workup: Quench the reaction by adding 20 mL of a saturated aqueous NaHCO3 solution. Extract with ethyl acetate ( 3×20 mL).

-

Causality: STAB generates acetic acid as a byproduct, which protonates the newly formed 4-aminopiperidine, making it water-soluble. The NaHCO3 neutralizes the acetic acid, ensuring the basic product partitions entirely into the organic ethyl acetate layer[5].

-

-

Purification: Dry the combined organic layers over Na2SO4 , evaporate the solvent, and purify via flash column chromatography (ethyl acetate:triethylamine 10:1).

Fig 2. Mechanistic pathway of the reductive amination of 1-Boc-4-piperidone.

Protocol B: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid

This protocol generates the crucial bifunctional building block required for Ugi multi-component reactions and Curtius rearrangements to access 4,4-disubstituted analogs[9][10].

Reagents:

-

1-Boc-piperidine-4-spiro-5'-hydantoin (40.0 g, 0.141 mol)

-

2.0 M aqueous Potassium Hydroxide (KOH) (340 mL)

-

Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Alkaline Hydrolysis: Suspend the hydantoin starting material in 340 mL of THF. Add the 2.0 M aqueous KOH solution in a single portion. Stir vigorously for 4 hours at room temperature.

-

Causality: The hydantoin ring is highly robust. Strong alkaline conditions are required to hydrolyze the cyclic amide bonds, opening the ring to reveal the primary amine and carboxylic acid moieties[10].

-

-

Phase Separation: Transfer to a separatory funnel. Isolate the aqueous layer (which contains the water-soluble potassium salt of the amino acid) and wash the organic layer with deionized water.

-

Isoelectric Precipitation: Cool the combined aqueous layers to 0 °C. Slowly acidify the solution by dropwise addition of concentrated HCl until the pH reaches exactly 6.5.

-

Causality: A pH of 6.5 corresponds to the isoelectric point (pI) of this specific zwitterionic amino acid. At this pH, the molecule has a net neutral charge, drastically reducing its aqueous solubility and forcing it to precipitate as a highly pure white solid[10].

-

-

Isolation: Collect the precipitate via Büchner funnel suction filtration, wash with cold deionized water, and dry under reduced pressure at 85 °C for 24 hours.

Sources

- 1. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Landscape of Novel Benzylpiperidine Compounds: A Technical Guide to Multi-Target Drug Development

Introduction: The Benzylpiperidine Scaffold as a Privileged Pharmacophore

In modern drug discovery, the transition from single-target paradigms to polypharmacology has necessitated the use of highly tunable chemical scaffolds. The benzylpiperidine motif stands as a cornerstone in this evolution. As a privileged structure, it provides a versatile framework for interacting with a multitude of biological targets within the central nervous system (CNS)[1].

The causality behind its widespread use lies in its distinct stereoelectronic properties. The general pharmacophore consists of a central basic amine (the piperidine nitrogen) flanked by hydrophobic domains[1]. At physiological pH, the piperidine nitrogen is protonated, enabling critical cation- π interactions with electron-rich aromatic residues in target binding pockets (e.g., Trp86 in Acetylcholinesterase or His154 in Sigma-1 receptors)[2]. Simultaneously, the N-benzyl substitution significantly increases lipophilicity, enhancing membrane penetration and blood-brain barrier (BBB) permeability—a non-negotiable prerequisite for CNS therapeutics[3].

This technical whitepaper explores the latest therapeutic applications of novel benzylpiperidine derivatives, dissecting their mechanisms, presenting comparative data, and detailing the self-validating experimental protocols required for their evaluation.

Therapeutic Applications

Neurodegenerative Diseases: Multi-Target-Directed Ligands (MTDLs)

Alzheimer's disease (AD) is a multifactorial pathology involving cholinergic deficit, amyloid- β aggregation, and neuroinflammation. Consequently, single-target therapies (like standard donepezil) often yield limited clinical efficacy. Novel benzylpiperidine derivatives are now engineered as Multi-Target-Directed Ligands (MTDLs)[3].

By hybridizing the benzylpiperidine core with other active moieties (such as isatin), researchers have developed compounds that simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO-A/B)[4]. Furthermore, specific carbamate-functionalized benzylpiperidines have been designed to act as pseudo-irreversible inhibitors of human Butyrylcholinesterase (hBChE) while simultaneously functioning as Sigma-1 Receptor (S1R) agonists[2]. This dual action elevates acetylcholine levels while S1R activation mitigates neuroinflammation and oxidative stress[2],[5].

Multi-target mechanism of benzylpiperidine derivatives in neurodegenerative diseases.

Advanced Analgesics: Dual MOR/σ1R Ligands

The opioid crisis has accelerated the search for potent analgesics devoid of traditional μ -opioid receptor (MOR) side effects (e.g., tolerance, hyperalgesia, and constipation). The benzylpiperidine scaffold is a well-established framework for opioid receptor ligands[1].

Recent breakthroughs involve tuning this scaffold to create dual-acting MOR agonists and σ 1R antagonists (e.g., Compound 52)[6]. The mechanistic rationale is self-regulating: while MOR agonism provides robust antinociception, the concomitant σ 1R antagonism counteracts the neuroplastic changes responsible for opioid tolerance and hyperlocomotion, resulting in a significantly widened therapeutic window[1],[6].

Psychiatric Therapeutics: Fast-Onset Antidepressants

Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) suffer from a delayed onset of action. Novel benzylpiperidine derivatives (such as DSP-1053 and SMP-304) have been synthesized to act as potent Serotonin Transporter (SERT) inhibitors with integrated 5-HT1A receptor partial agonistic activity[7],[8]. The causality here is critical: concurrent 5-HT1A modulation prevents the initial auto-receptor-mediated suppression of serotonergic firing, thereby accelerating the onset of the antidepressant effect while minimizing CYP2D6 metabolic liability[7],[8].

Quantitative Data Presentation

The following table synthesizes the pharmacological profiles of recently developed benzylpiperidine derivatives, highlighting their multi-target affinities.

| Compound Class / Designation | Primary Target | Secondary Target | Key Affinity / Potency Data | Primary Indication |

| Benzylpiperidine-Isatin Hybrid (15) | MAO-A | AChE | MAO-A IC 50 = 0.108 μ M; AChE IC 50 = 0.034 μ M | Alzheimer's Disease |

| Carbamate Derivative (18c) | hBChE | S1R | hBChE IC 50 = 3.3 nM; S1R IC 50 = 25 nM | Alzheimer's Disease |

| Dual Ligand (Compound 52) | MOR | S1R | MOR K i = 56.4 nM; S1R K i = 11.0 nM | Analgesia / Pain |

| DSP-1053 | SERT | 5-HT1A | Potent SERT inhibition; Partial 5-HT1A agonism | Major Depression |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these compounds requires highly controlled, self-validating assay systems. Below are the definitive methodologies for profiling benzylpiperidine derivatives.

Protocol A: High-Throughput Ellman’s Assay for AChE/BChE Kinetics

This protocol determines the inhibitory potency (IC 50 ) of novel compounds against cholinesterases[9].

-

Step 1: Buffer Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0).

-

Causality: This specific pH precisely balances the physiological optimum of human AChE with the chemical stability of the DTNB sensor, preventing spontaneous, non-enzymatic hydrolysis of the substrate.

-

-

Step 2: Reagent Addition. Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to the microplate wells.

-

Causality: DTNB acts as the chromogenic sensor. It reacts with thiocholine (the enzymatic product) to form the yellow 5-thio-2-nitrobenzoate anion, allowing spectrophotometric tracking.

-

-

Step 3: Enzyme-Inhibitor Pre-incubation. Incubate the target enzyme (AChE or BChE) with varying concentrations of the benzylpiperidine derivative for 15 minutes at 25°C.

-

Causality: Benzylpiperidines (especially carbamate hybrids) often act as slow-binding or pseudo-irreversible inhibitors. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium, preventing the underestimation of compound potency.

-

-

Step 4: Reaction Initiation. Add Acetylthiocholine iodide (ATCI) to initiate the reaction.

-

Step 5: Kinetic Measurement. Read absorbance continuously at 412 nm for 5 minutes. Calculate the initial velocity ( V0 ) to determine the IC 50 via non-linear regression.

Protocol B: Radioligand Competitive Binding Assay (MOR / σ 1R)

Used to determine the binding affinity (K i ) of dual-acting analgesics[6].

-

Step 1: Membrane Preparation. Homogenize transfected CHO cells expressing the target receptor (MOR or S1R) in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

-

Causality: This isolates the membrane-bound GPCRs (MOR) and ER-resident proteins (S1R) while actively stripping away cytosolic proteases that could degrade the receptors.

-

-

Step 2: Radioligand Selection & Incubation. Use [ 3 H]-DAMGO for MOR and [ 3 H]-pentazocine for S1R. Incubate membranes, radioligand, and test compounds for 60 minutes at 25°C.

-

Causality: These specific radioligands are chosen for their highly selective agonism and well-characterized K d values, which rigorously minimizes off-target background noise.

-

-

Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

-

Causality: PEI coats the negatively charged glass fibers, neutralizing them to drastically reduce the non-specific binding of the positively charged radioligands.

-

-

Step 4: Quantification. Measure retained radioactivity using liquid scintillation counting. Calculate K i using the Cheng-Prusoff equation.

Standard pharmacological profiling workflow for novel benzylpiperidine compounds.

Conclusion

The benzylpiperidine scaffold remains one of the most vital and adaptable frameworks in medicinal chemistry[1]. By moving beyond simple target inhibition and embracing rational MTDL design, researchers are successfully leveraging this pharmacophore to treat complex CNS disorders ranging from Alzheimer's disease to severe pain and major depression[7],[3],[6]. Future pipeline developments will heavily rely on the precise tuning of the piperidine nitrogen and benzyl ring substituents to optimize BBB penetration while maintaining exquisite control over multi-receptor pharmacology.

References

-

N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors European Journal of Medicinal Chemistry URL:[Link]

-

New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment MDPI Pharmaceuticals URL: [Link]

-

Multi-targeted benzylpiperidine–isatin hybrids: Design, synthesis, biological and in silico evaluation as monoamine oxidases and acetylcholinesterase inhibitors for neurodegenerative disease therapies Journal of Computer-Aided Molecular Design (via PatSnap) URL:[Link]

-

A Dual Approach To Combat Alzheimer's Disease through Concomitant hBChE Inhibition and S1R Activation ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects Bioorganic Chemistry (PubMed) URL:[Link]

-

Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

-

Discovery of SMP-304, a novel benzylpiperidine derivative with serotonin transporter inhibitory activity and 5-HT1A weak partial agonistic activity showing the antidepressant-like effect Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

-

Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress CRIS (University of Bologna) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment | MDPI [mdpi.com]

- 4. MAO-A x ACHE x Cholinesterase - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of SMP-304, a novel benzylpiperidine derivative with serotonin transporter inhibitory activity and 5-HT1A weak partial agonistic activity showing the antidepressant-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a vast array of therapeutics.[1][2] Its derivatives are integral to over twenty classes of drugs, targeting conditions from cancer to Alzheimer's disease.[1] This guide focuses on the specific, yet broadly applicable, chemical space of 1-Benzyl-N,C-dimethyl-C-aminopiperidines. While centered on the 1-Benzyl-N,3-dimethylpiperidin-4-amine scaffold, this document synthesizes data from its more extensively studied structural isomers and related analogues to provide a comprehensive analysis. We will explore the critical role of the N-benzylpiperidine pharmacophore, delve into synthetic methodologies, dissect complex structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and biological evaluation. The insights herein are intended to empower researchers in the rational design of novel, potent, and selective therapeutic agents based on this versatile chemical framework.

Introduction: The Significance of the Benzyl-Aminopiperidine Core

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the piperidine ring being one of the most prevalent.[2] Its three-dimensional structure and ability to be functionalized at multiple positions allow for the precise spatial orientation of substituents to engage with biological targets.[3] The incorporation of an N-benzyl group further enhances the utility of this scaffold, providing a key structural motif for interaction with a multitude of receptors and transporters within the central nervous system (CNS).[4][5] The benzyl group can engage in crucial cation-π and π-π interactions with aromatic residues in protein binding pockets, a feature leveraged in ligands for opioid, sigma (σ), and cholinesterase receptors, as well as monoamine transporters.[1][4][5]

The 4-aminopiperidine moiety is another structural alert for significant biological activity, found in compounds developed as analgesics, anti-HIV agents, and antimicrobials.[6][7][8] The amino group serves as a key interaction point, often acting as a hydrogen bond donor or a protonatable center for ionic interactions.[3][8]

This guide specifically addresses the 1-Benzyl-N,3-dimethylpiperidin-4-amine core. It is important to note that the available scientific literature provides more extensive data on its structural isomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[9][10] By analyzing the SAR of this and other related analogues, we can extrapolate foundational principles to guide the development of derivatives of the title compound.

The Benzylpiperidine Pharmacophore: A Gateway to the CNS

The benzylpiperidine framework is a highly privileged structure in the design of CNS-active drugs.[4] Its versatility stems from the distinct roles played by its constituent parts:

-

The Piperidine Nitrogen: This tertiary amine is typically protonated at physiological pH. This positive charge is critical for forming ionic bonds with acidic residues (e.g., Asp, Glu) in receptor binding sites, a common feature for ligands of opioid and sigma receptors.[4][11]

-

The N-Benzyl Group: This aromatic substituent serves as a large hydrophobic domain. Modifications to this ring, such as the introduction of electron-withdrawing or -donating groups, can fine-tune binding affinity and selectivity for different receptor subtypes (e.g., μ, δ, κ opioid receptors) or transporters (e.g., DAT, SERT, NET).[4][12]

-

Piperidine Ring Conformation: The chair conformation of the piperidine ring positions substituents in distinct axial or equatorial orientations, which can have a profound impact on biological activity.

This combination of a protonatable amine flanked by hydrophobic domains forms the general pharmacophore for interaction with numerous biological targets, making it a recurring motif in successful CNS drugs like Donepezil.[1][4]

Synthetic Strategies for Substituted Benzyl-Aminopiperidines

The synthesis of complex piperidine derivatives is a well-established field, often relying on the functionalization of a pre-formed piperidine ring. Routes to compounds like 1-Benzyl-N,3-dimethylpiperidin-4-amine typically involve multi-step sequences that allow for diversification at key positions.

A common and versatile approach begins with a substituted piperidone, which undergoes reductive amination to install the amine functionality. Subsequent modifications can build the final desired structure.

Caption: General synthetic workflow for substituted 1-benzyl-4-aminopiperidines.

An alternative strategy, particularly for 3-amino-4-methyl isomers, involves the asymmetric reduction of a pyridinium salt precursor, which can establish the required stereochemistry early in the synthesis.[13]

Representative Synthetic Protocol: Reductive Amination

The following protocol describes a general method for the synthesis of a 4-aminopiperidine derivative, which can be adapted for the target compound. This method is based on established procedures for reductive amination of piperidones.[3][14]

Objective: To synthesize 1-Benzyl-3-methylpiperidin-4-amine from 1-Benzyl-3-methyl-4-piperidone.

Materials:

-

1-Benzyl-3-methyl-4-piperidone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-3-methyl-4-piperidone (1.0 eq) and ammonium acetate (10.0 eq) in methanol (0.2 M).

-

Reagent Addition: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the residue with water and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: The crude product can be purified by column chromatography on silica gel. Alternatively, the free base can be dissolved in a minimal amount of DCM and precipitated as its hydrochloride salt by adding an ethereal HCl solution for long-term stable storage.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzyl-aminopiperidine analogues can be profoundly altered by subtle structural modifications. Understanding these SARs is crucial for designing compounds with desired potency and selectivity.

Caption: Key modification points for SAR analysis of the benzyl-aminopiperidine scaffold.

Key SAR Insights:

-

N-Benzyl Ring Substitution: Substitutions on the benzyl ring can dramatically alter the pharmacological profile. For example, in a series of N-benzyl piperidines targeting monoamine transporters, substituents at the ortho and meta positions were found to significantly impact affinity and selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT).[12] Electron-withdrawing groups can influence cation-π interactions and modulate binding affinity.[5]

-

Piperidine Ring Substitution: The position and stereochemistry of alkyl groups on the piperidine ring are critical. For instance, the relative stereochemistry of the methyl group at C4 and the amino group at C3 in (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is crucial for its utility in synthesizing Tofacitinib.[9][10] This highlights the importance of stereocontrol in synthesis, as different diastereomers can have vastly different biological activities.[15][16]

-

4-Amino Group Substitution: The 4-amino group is a key feature for high-affinity sigma receptor binding.[8] Alkylation of this amine, such as the N-methyl group in the title compound, can modulate basicity and steric hindrance, affecting interactions with the target protein. Acylation or substitution with larger groups can be used to probe the size of the binding pocket or to introduce new interaction points.

-

Stereochemistry: Biological targets are chiral, leading to stereospecific recognition. The (3R,4R) cis-isomer and the (3R,4S) trans-isomer of a substituted piperidine will present their functional groups in different three-dimensional arrangements, leading to potentially orders-of-magnitude differences in binding affinity and efficacy.[16]

Biological Profile and Therapeutic Applications

Derivatives of the benzyl-aminopiperidine scaffold have been investigated for a wide range of therapeutic applications, primarily targeting the CNS but also showing promise as antimicrobial and antiviral agents.

| Compound Class | Structural Features | Primary Biological Target(s) | Therapeutic Potential | Reference(s) |

| N-Benzylpiperidines | Unsubstituted or substituted benzyl group | Sigma (σ) Receptors, Opioid Receptors | Analgesia, CNS Disorders | [4] |

| 4-Aminopiperidine Derivatives | Varied N1 and N4 substituents | Mu (µ) Opioid Receptor | Analgesia | [6] |

| Piperazino-piperidines | 4-amino-piperidine linked to piperazine | CCR5 Receptor | Anti-HIV | [7] |

| Donepezil-like Analogues | N-benzylpiperidine core | Acetylcholinesterase (AChE) | Alzheimer's Disease | [1] |

| GBR Series Analogues | N-benzyl, C4-ether linkage | Dopamine Transporter (DAT) | Cocaine Addiction Treatment | [12] |

| IPAPYs | 4-aminopyrimidine at N4 | HIV-1 Reverse Transcriptase | Anti-HIV | [17] |

This table illustrates the remarkable versatility of the scaffold. By modifying the substituents at the key positions outlined in the SAR section, the biological activity can be directed towards a desired target. For example, many potent analgesics in this class target the µ-opioid receptor, while others are designed for high affinity at sigma receptors, which are implicated in various neurological disorders.[4][6]

Key Experimental Protocol: In Vitro Receptor Binding Assay

To determine the affinity of a newly synthesized analogue for a specific biological target, a competitive radioligand binding assay is a standard and essential experiment.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human sigma-1 (σ₁) receptor.

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibitory constant (Kᵢ).[8]

Materials:

-

Membrane preparation from cells expressing the human σ₁ receptor.

-

-pentazocine (radioligand).

-

Test compound (e.g., an analogue of 1-Benzyl-N,3-dimethylpiperidin-4-amine).

-

Haloperidol (non-specific binding determinant).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Preparation: To each well of a 96-well plate, add 50 µL of assay buffer.

-

Compound Addition: Add 50 µL of various concentrations of the test compound (typically in serial dilutions) to the appropriate wells. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

-

Radioligand Addition: Add 50 µL of -pentazocine at a concentration near its Kₔ value to all wells.

-

Receptor Addition: Initiate the binding reaction by adding 50 µL of the receptor membrane preparation to each well.

-

Incubation: Incubate the plates at 37°C for 90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 1-Benzyl-N,3-dimethylpiperidin-4-amine scaffold and its related analogues represent a rich and versatile chemical space for drug discovery. The interplay between the N-benzyl group, substitutions on the piperidine ring, the nature of the amino functionality, and the compound's stereochemistry provides a powerful toolkit for medicinal chemists. SAR data from numerous studies clearly indicate that this framework can be tailored to achieve high affinity and selectivity for a wide range of biological targets, particularly within the CNS.

Future research should focus on:

-

Stereoselective Synthesis: Developing efficient and scalable synthetic routes to access all possible stereoisomers of a given analogue to fully explore the impact of 3D structure on activity.[15]

-

Target Selectivity Profiling: Systematically screening new analogues against a broad panel of receptors and transporters to identify novel activities and ensure selectivity, thereby minimizing potential off-target effects.

-